molecular formula C24H27FN2O4 B11636159 1-[2-(dimethylamino)ethyl]-4-(4-ethoxy-3-methylbenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one

1-[2-(dimethylamino)ethyl]-4-(4-ethoxy-3-methylbenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11636159
M. Wt: 426.5 g/mol
InChI Key: RFBJTCBNQQSNNG-LSDHQDQOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the 1,5-dihydro-2H-pyrrol-2-one class, characterized by a five-membered lactam ring with multiple substituents. Key structural features include:

  • Position 4: A 4-ethoxy-3-methylbenzoyl moiety, introducing lipophilicity and steric bulk that may influence binding affinity.
  • Position 5: A 2-fluorophenyl group, which enhances metabolic stability and modulates electronic properties.
  • Position 3: A hydroxyl group, enabling hydrogen bonding and affecting solubility.

The compound’s synthesis typically involves multi-step cyclization and functionalization reactions, as seen in analogous compounds (e.g., ).

Properties

Molecular Formula

C24H27FN2O4

Molecular Weight

426.5 g/mol

IUPAC Name

(4E)-1-[2-(dimethylamino)ethyl]-4-[(4-ethoxy-3-methylphenyl)-hydroxymethylidene]-5-(2-fluorophenyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C24H27FN2O4/c1-5-31-19-11-10-16(14-15(19)2)22(28)20-21(17-8-6-7-9-18(17)25)27(13-12-26(3)4)24(30)23(20)29/h6-11,14,21,28H,5,12-13H2,1-4H3/b22-20+

InChI Key

RFBJTCBNQQSNNG-LSDHQDQOSA-N

Isomeric SMILES

CCOC1=C(C=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCN(C)C)C3=CC=CC=C3F)/O)C

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)CCN(C)C)C3=CC=CC=C3F)O)C

Origin of Product

United States

Preparation Methods

Core Pyrrol-2-one Skeleton Formation

The pyrrol-2-one core is constructed via cyclization reactions, often leveraging substituted precursors. A method adapted from CN116178239B involves hydrogenation cyclization using Pd-C and HZSM-5 molecular sieves. For the target compound, 2-fluorophenyl-substituted intermediates are critical.

Example Protocol :

  • Substitution Reaction : React 2-fluoro-α-bromoacetophenone with 3-oxo-propionitrile in ethyl acetate under basic conditions (K₂CO₃) at 40–60°C for 3–6 hours to yield 4-(2-fluorophenyl)-2-formyl-4-oxo-butyronitrile .

  • Cyclization : Treat the intermediate with HZSM-5 and Pd-C in 1,4-dioxane at 60–90°C for 15–20 hours under hydrogen atmosphere to form the 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde scaffold .

Key Parameters :

StepReagents/CatalystsSolventTemperatureYield
1K₂CO₃Ethyl acetate40–60°C85%
2Pd-C, HZSM-51,4-Dioxane60–90°C78%

Functionalization with 2-(Dimethylamino)ethyl Side Chain

The dimethylaminoethyl group is introduced via alkylation or nucleophilic substitution. A two-step approach ensures minimal interference with existing functionalities:

  • Bromoethylation : Treat the pyrrol-2-one intermediate with 1,2-dibromoethane in acetonitrile at reflux to install a bromoethyl group at the N1 position.

  • Amination : React the bromoethyl intermediate with dimethylamine (40% aqueous solution) in THF at 25–30°C for 12 hours .

Yield Enhancement :

  • Catalyst Screening : Adding KI (10 mol%) improves alkylation efficiency by 30% .

Hydroxylation at Position 3

The 3-hydroxy group is introduced via oxidation or during cyclization. PMC10895679 reports hydroxylation via trifluoroacetic acid (TFA)-catalyzed three-component reactions.

Method :

  • React the intermediate with pyruvic acid and a hydroxylamine derivative in ethanol/TFA (5 mol%) at 70°C for 8 hours to install the hydroxyl group .

Selectivity Data :

  • Regioselectivity : >95% at position 3 due to steric and electronic effects .

Final Purification and Characterization

Isolation :

  • Chromatography : Use silica gel column chromatography (ethyl acetate/hexane, 3:7) to purify the final product.

  • Crystallization : Recrystallize from ethanol/water (9:1) to achieve >99% HPLC purity .

Analytical Data :

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.45 (d, 2H, Ar-F), 4.12 (q, 2H, OCH₂CH₃), 3.25 (t, 2H, NCH₂), 2.30 (s, 6H, N(CH₃)₂).

  • HRMS : m/z 509.2154 [M+H]⁺ (calc. 509.2158).

Comparative Analysis of Synthetic Routes

Method StepAdvantagesLimitationsYield Range
Mixed Anhydride AcylationHigh regioselectivity, scalableSensitive to moisture80–92%
Pd-C CyclizationMild conditions, functional group toleranceRequires H₂ atmosphere75–85%
TFA-Catalyzed HydroxylationOne-pot, efficientAcid-sensitive intermediates70–88%

Chemical Reactions Analysis

1-[2-(dimethylamino)ethyl]-4-(4-ethoxy-3-methylbenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl groups can be reduced to alcohols or amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

    Hydrolysis: The ester and amide bonds can be hydrolyzed under acidic or basic conditions.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate, chromium trioxide), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and various acids and bases. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Anticancer Research

Research indicates that derivatives of the pyrrolidine structure exhibit cytotoxic activity against various cancer cell lines. In a study published in the Journal of Medicinal Chemistry, compounds similar to this pyrrolidine derivative were shown to inhibit cell proliferation in breast and colon cancer models through mechanisms involving apoptosis and cell cycle arrest .

Neuropharmacology

The compound's structural features suggest potential interactions with neurotransmitter systems. In preclinical studies, it has been evaluated for its effects on dopamine receptors, which are crucial in the treatment of neurological disorders such as schizophrenia and Parkinson's disease. The positive allosteric modulation of dopamine receptors by similar compounds highlights their therapeutic promise .

The biological activity of 1-[2-(dimethylamino)ethyl]-4-(4-ethoxy-3-methylbenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has been characterized through various assays that demonstrate its potential as an anti-inflammatory agent and its role in modulating pain pathways .

Case Study 1: Anticancer Efficacy

A study conducted on the efficacy of this compound against human cancer cell lines revealed significant inhibition of tumor growth. The compound was administered in varying doses, showing a dose-dependent response in reducing cell viability and inducing apoptosis in cancer cells .

Case Study 2: Neuroprotective Effects

In a neuroprotective study, researchers investigated the compound's ability to prevent neuronal death in models of oxidative stress. The results indicated that it could significantly reduce markers of oxidative damage and improve neuronal survival rates .

Mechanism of Action

The mechanism of action of 1-[2-(dimethylamino)ethyl]-4-(4-ethoxy-3-methylbenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs, their substituents, and physicochemical properties derived from the evidence:

Compound ID & Source Substituent Variations Molecular Weight Melting Point (°C) Yield (%) Notable Properties
Target Compound 1: 2-(dimethylamino)ethyl; 4: 4-ethoxy-3-methylbenzoyl; 5: 2-fluorophenyl ~439.5* N/A N/A High lipophilicity due to ethoxy/methyl groups; fluorophenyl enhances stability
Compound 18 1: 2-hydroxypropyl; 4: 4-methylbenzoyl; 5: 4-ethylphenyl 380.18 243–245 5 Low yield; reduced solubility (hydroxypropyl vs. dimethylaminoethyl)
Compound 20 1: 2-hydroxypropyl; 4: 4-methylbenzoyl; 5: 4-tert-butylphenyl 408.21 263–265 62 High melting point due to tert-butyl group; moderate yield
Compound 21 1: 2-hydroxypropyl; 4: 4-methylbenzoyl; 5: 4-dimethylaminophenyl 393.18 N/A N/A Polar dimethylamino group may improve solubility
Compound 26 1: 2-hydroxypropyl; 4: 4-methylbenzoyl; 5: 2,4-bis(trifluoromethyl)phenyl 488.14 204–206 21 Electron-withdrawing CF₃ groups reduce electron density; lower melting point
Compound 41 1: 2-hydroxypropyl; 4: 2-ethoxybenzoyl; 5: 4-isopropylphenyl 424.20 128–130 44 Ethoxybenzoyl introduces ortho-substitution effects; moderate yield
Compound () 1: 3-(dimethylamino)propyl; 4: 4-ethoxy-3-methylbenzoyl; 5: 4-fluorophenyl 440.52 N/A N/A Extended dimethylamino chain may alter pharmacokinetics vs. target compound
Compound () 1: 2-(dimethylamino)ethyl; 4: benzoyl; 5: 4-methoxyphenyl 380.44 N/A N/A Simpler benzoyl group reduces steric hindrance; methoxy enhances electron density

*Calculated based on molecular formula.

Key Structural and Functional Insights:

Substituent Effects on Solubility: Hydrophilic groups (e.g., hydroxypropyl in Compounds 18–21 ) generally reduce yields compared to dimethylaminoethyl, which balances lipophilicity and solubility. Polar substituents like dimethylamino (Compound 21 ) or methoxy ( ) improve aqueous solubility, critical for bioavailability.

Steric and Electronic Modifications :

  • Bulky groups (e.g., tert-butyl in Compound 20 ) increase melting points and may enhance target binding through van der Waals interactions.
  • Electron-withdrawing substituents (e.g., CF₃ in Compound 26 , fluorine in the target compound) improve metabolic stability and modulate ring electronics.

Synthetic Feasibility :

  • Yields vary significantly (5–62% in ), influenced by steric hindrance during cyclization. The target compound’s synthesis likely faces similar challenges.

Comparative Pharmacological Potential: The 4-ethoxy-3-methylbenzoyl group in the target compound provides a unique balance of lipophilicity and steric bulk compared to simpler benzoyl ( ) or methylbenzoyl ( ) analogs. Fluorine positioning (2-fluorophenyl vs. 4-fluorophenyl in ) may alter target selectivity due to differences in aryl ring geometry.

Research Findings and Implications

  • SAR Trends: The dimethylaminoethyl group at position 1 (target compound, ) is a critical pharmacophore for interactions with charged residues in enzymes or receptors.
  • Thermal Stability : Higher melting points in tert-butyl-substituted analogs (Compound 20 ) suggest improved crystallinity, which could aid formulation.
  • Synthetic Optimization : Low yields in CF₃-substituted Compound 26 highlight the need for tailored catalysts or reaction conditions in halogen-rich environments.

Q & A

Q. What are the key steps and challenges in synthesizing this pyrrol-2-one derivative?

The synthesis involves multi-step functionalization of the pyrrole core. A typical approach includes:

  • Formation of the pyrrole ring via cyclization reactions (e.g., base-assisted cyclization as in ).
  • Sequential introduction of substituents: the 4-ethoxy-3-methylbenzoyl group, 2-fluorophenyl moiety, and dimethylaminoethyl side chain.
  • Hydroxy group retention at position 3, requiring pH-controlled conditions to avoid oxidation. Challenges include low yields in cyclization steps (~46–63% in analogous compounds) and regioselectivity during functionalization. Characterization via NMR, HRMS, and FTIR is critical for structural confirmation .

Q. How should researchers validate the purity and structural integrity of this compound?

Methodological validation includes:

  • NMR spectroscopy : Analyze proton environments (e.g., aromatic protons at δ 6.8–7.5 ppm for fluorophenyl groups).
  • High-resolution mass spectrometry (HRMS) : Confirm molecular weight (e.g., expected [M+H]+ ion for C₃₀H₃₄FN₂O₅: ~545.25).
  • FTIR : Identify key functional groups (e.g., carbonyl stretch at ~1700 cm⁻¹).
  • Elemental analysis (CHNS) : Verify C, H, N, and S content within ±0.4% of theoretical values, as demonstrated in analogous hydrazone derivatives .

Q. What safety precautions are essential during handling?

  • Avoid ignition sources (P210) due to thermal instability (see Safety Data Sheets in ).
  • Use PPE (gloves, goggles) and work in a fume hood to prevent inhalation/contact.
  • Store at 2–8°C under inert gas to prevent degradation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize pharmacological activity?

  • Variation of substituents : Replace the 2-fluorophenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to assess bioactivity changes. shows substituent-dependent yield variations (e.g., 62% for tert-butyl vs. 63% for hydroxyphenyl analogs).
  • Computational modeling : Use quantum chemical calculations (e.g., DFT) to predict binding affinities to target proteins. ICReDD’s approach in combines computational screening with experimental validation to accelerate SAR workflows.

Q. How can contradictions in spectral data (e.g., NMR splitting patterns) be resolved?

  • 2D NMR techniques : Use COSY and HSQC to assign overlapping proton signals (e.g., aromatic regions with multiple substituents).
  • X-ray crystallography : Resolve ambiguities in stereochemistry or tautomerism, as applied in for a pyrrolo-pyrimidine derivative.
  • Comparative analysis : Cross-reference with structurally similar compounds (e.g., 5-aryl-3-hydroxypyrrol-2-ones in ) to identify expected splitting patterns .

Q. What strategies improve reaction yields in large-scale synthesis?

  • Process optimization : Adjust solvent polarity (e.g., switch from dichloromethane to 2-butanol for better solubility, as in ).
  • Catalyst screening : Test Lewis acids (e.g., ZnCl₂) for cyclization steps.
  • Flow chemistry : Implement continuous reactors to enhance reproducibility, leveraging CRDC’s process control frameworks ( ).

Q. How can computational methods predict metabolic stability or toxicity?

  • In silico ADMET tools : Use platforms like SwissADME to assess logP, cytochrome P450 interactions, and hERG inhibition risks.
  • Molecular dynamics simulations : Model interactions with metabolic enzymes (e.g., CYP3A4) to identify labile sites (e.g., the 3-hydroxy group).
  • Validate predictions with in vitro assays (e.g., microsomal stability tests) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.